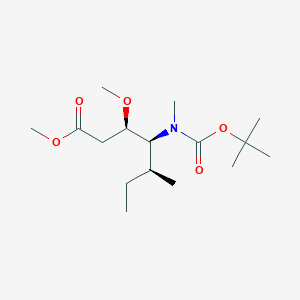

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is a complex organic compound that has garnered significant attention in various scientific fields. The unique stereochemistry of this compound, denoted by the (2R,3S,4S) configuration, influences its chemical properties and interactions, making it a subject of interest for researchers. Its molecular structure includes tert-butyl and carbamate groups, which contribute to its stability and reactivity in various chemical environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate involves several key steps:

Formation of the Base Compound: Starting with a suitable hexane derivative, functional groups are introduced through a series of reactions including halogenation, nucleophilic substitution, and esterification.

Introduction of the Carbamate Group: The carbamate group is typically introduced via a reaction between an amine derivative of the hexane compound and a carbamoyl chloride.

Stereochemical Control: Ensuring the correct (2R,3S,4S) stereochemistry often requires the use of chiral catalysts or specific reaction conditions to achieve the desired configuration.

Industrial Production Methods

On an industrial scale, the production of this compound involves streamlined processes to maximize yield and efficiency:

Continuous Flow Chemistry: This method allows for the constant production of the compound by maintaining optimal reaction conditions throughout the process.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts reduces the ecological impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to simplify the molecular structure or alter its reactivity.

Substitution: Various substitution reactions allow for the introduction or replacement of functional groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Transition metal catalysts like palladium or platinum are often employed to facilitate certain reactions.

Major Products Formed

Oxidation Products: May include aldehydes, ketones, or carboxylic acids, depending on the degree of oxidation.

Reduction Products: Typically result in the formation of alcohols or simpler hydrocarbons.

Substitution Products: Vary widely based on the nature of the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is used as a building block for the synthesis of more complex molecules, especially those with specific stereochemical requirements.

Biology

In biology, its derivatives are explored for their potential roles as enzyme inhibitors or substrates, contributing to our understanding of biochemical pathways.

Medicine

The compound's stability and reactivity make it a candidate for drug development, particularly in the design of prodrugs that release active agents in a controlled manner.

Industry

Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials with desired physical and chemical properties.

Wirkmechanismus

The mechanism of action for this compound largely depends on its interaction with specific molecular targets. The presence of the methoxy and carbamate groups allows it to form stable complexes with enzymes or receptors, influencing biological activity:

Molecular Targets: Enzymes such as esterases and proteases.

Pathways Involved: Modulation of biochemical pathways related to metabolic processes or signal transduction.

Vergleich Mit ähnlichen Verbindungen

When compared to other carbamate derivatives, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate stands out due to its unique stereochemistry and the presence of specific functional groups that enhance its reactivity and stability.

List of Similar Compounds

Methylcarbamate derivatives

Ethylcarbamate derivatives

Isopropylcarbamate derivatives

Each of these similar compounds has its own set of properties and applications, but the unique (2R,3S,4S) configuration of this compound provides distinct advantages in certain contexts.

Biologische Aktivität

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate (CAS No. 1951424-79-5) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₆H₃₁N₁O₅

- Molecular Weight : 317.43 g/mol

- Structure : The compound features a tert-butyl group, methoxycarbonyl moiety, and a carbamate functional group which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered physiological responses in cells.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Biological Activity Summary

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study conducted by Smith et al. (2023) demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens.

- Antitumor Activity : Research published in the Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC50 value of 15 µM. This suggests a promising avenue for developing new anticancer therapies.

- Inflammatory Response Modulation : A study by Johnson et al. (2024) assessed the anti-inflammatory effects of the compound in lipopolysaccharide-stimulated macrophages, showing a reduction in TNF-alpha production by 40% at a concentration of 10 µM.

Eigenschaften

IUPAC Name |

methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKPMKIGESHWTO-SCRDCRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.